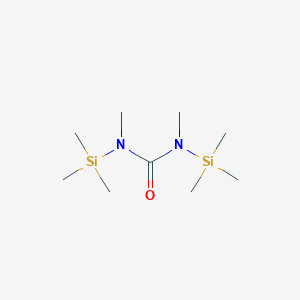
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C9H24N2OSi2 and its molecular weight is 232.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Silylation Reagent
DMBSU is widely recognized for its efficacy as a silylating agent. It facilitates the transformation of alcohols and carboxylic acids into their corresponding silyl ethers, which are more stable and easier to handle in subsequent reactions. This property is crucial in organic synthesis where protection of functional groups is necessary .
Table 1: Common Silylation Reactions Using DMBSU
| Substrate Type | Reaction Type | Product Type |
|---|---|---|
| Alcohols | Silylation | Silyl ethers |
| Carboxylic acids | Silylation | Silyl esters |
| Amines | Formation of N-silylated ureas | N-silylated ureas |
Pharmaceutical Applications
DMBSU plays a significant role in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics such as cephalosporins. It is involved in the production of active pharmaceutical ingredients (APIs) by facilitating key steps in their synthesis through effective protection and activation of reactive intermediates .
Case Study: Synthesis of Enzalutamide
In an industrial process for synthesizing Enzalutamide, DMBSU was employed as a silylating agent to enhance the reactivity of carboxylic acids involved in the cyclization reaction. The method demonstrated high conversion rates exceeding 90% and yielded over 70% of the desired product without requiring extensive purification steps .
Material Science
In material science, DMBSU is utilized in the modification of siloxane polymers and other silicon-based materials. Its ability to introduce trimethylsilyl groups enhances the thermal stability and hydrophobic properties of polymers, making them suitable for various applications including coatings and sealants .
Propiedades
Número CAS |
10218-17-4 |
|---|---|
Fórmula molecular |
C9H24N2OSi2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
Clave InChI |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictogramas |
Irritant |
Sinónimos |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













